17-Amino Geldanamycin-13C,15N2 is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic originally isolated from the bacterium Streptomyces hygroscopicus. This compound has garnered attention due to its ability to inhibit the heat shock protein 90 (Hsp90), which is crucial for the stability and function of various oncogenic proteins. The inclusion of isotopes such as carbon-13 and nitrogen-15 in its structure allows for advanced studies in metabolic pathways and protein interactions.
Geldanamycin was first discovered in the 1970s and has been extensively studied for its anticancer properties. The specific derivative, 17-Amino Geldanamycin-13C,15N2, is synthesized to enhance certain characteristics of the parent compound, particularly in research settings where isotopic labeling is beneficial for tracking and analysis.
17-Amino Geldanamycin-13C,15N2 falls under the classification of:
The synthesis of 17-Amino Geldanamycin-13C,15N2 involves several steps that modify the natural geldanamycin structure. The key methods include:
The synthetic route often involves:
The molecular formula for 17-Amino Geldanamycin-13C,15N2 is with a molecular weight of approximately 548.604 g/mol. The structure features a complex arrangement with multiple stereocenters and functional groups critical for its biological activity.
Key structural data includes:
CO[C@H]1C[C@H](C)CC2=C([15NH2])C(=O)C=C(NC(=O)\C(=C\C=C/[C@H](OC)[C@@H](O[13C](=O)[15NH2])\C(=C$$C@H](C)[C@H]1O)\C)\C)C2=O
17-Amino Geldanamycin can undergo several chemical reactions, primarily due to its reactive benzoquinone moiety:
The reactivity patterns are crucial for developing derivatives that may have improved pharmacological properties or reduced toxicity compared to the parent compound.
The primary mechanism of action involves binding to Hsp90, inhibiting its chaperone activity. This leads to:
Studies have shown that geldanamycin derivatives exhibit significant antiproliferative effects across various cancer cell lines by disrupting Hsp90 function.
The synthesis of 17-aminogeldanamycin derivatives centers on modifying the C17 position of the geldanamycin core structure to enhance pharmacological properties. A key approach involves reductive amination of 17-demethoxygeldanamycin with primary amines, yielding over 60 analogs with diverse alkylamino substituents. This method enables systematic exploration of side chain effects on solubility and target affinity. For example, derivatives bearing hydrophilic side chains (e.g., dimethylaminoethyl) exhibit significantly improved water solubility while maintaining potent Hsp90 inhibitory activity [1]. The synthetic route typically involves nucleophilic displacement of the C17 methoxy group with amine nucleophiles under controlled conditions, followed by purification via reverse-phase chromatography. Critical to success is protecting the quinone moiety during amination to prevent undesired reduction.
Table 1: Synthetic Approaches for Key 17-Aminogeldanamycin Derivatives
Derivative | Synthetic Method | Key Reagent | Modification Site |
---|---|---|---|
17-AAG | Reductive amination | Allylamine | C17-position |
17-DMAG | Nucleophilic substitution | 2-Dimethylaminoethylamine | C17-position |
17-Amino-GA-¹³C,¹⁵N₂ | Isotope-enhanced synthesis | ¹³C/¹⁵N-labeled allylamine precursors | C17-position & backbone |
Incorporation of stable isotopes (¹³C, ¹⁵N) into 17-aminogeldanamycin employs specialized chemical and biosynthetic strategies. Chemical synthesis routes utilize palladium-catalyzed C(sp³)-H functionalization to introduce ¹³C-methyl groups into specific amino acid precursors (e.g., valine, isoleucine) that are fed into geldanamycin biosynthesis. For ¹⁵N labeling, allylamine precursors enriched with ¹⁵N are used in the C17 amination step, achieving >98% isotopic purity [5]. Biosynthetic engineering leverages Streptomyces hygroscopicus cultures supplemented with ¹³C-glucose or ¹⁵N-ammonium sulfate, resulting in uniform backbone labeling. The labeled geldanamycin is then converted to 17-amino derivatives via chemoselective amination. Optimization requires precise control of fermentation conditions (pH, aeration, feeding schedules) to maximize isotope incorporation while maintaining yield. Post-synthesis, LC-MS validates isotopic enrichment, with typical ¹³C incorporation rates of 92–98% observed in methyl groups [5].
Systematic optimization of 17-aminogeldanamycin libraries focuses on balancing Hsp90 affinity, solubility, and cellular permeability. A study of >60 analogs revealed that water-soluble derivatives like 17-DMAG (17-(2-dimethylaminoethyl)amino-17-demethoxygeldanamycin) retain nanomolar Hsp90 inhibition (IC₅₀ = 31 nM against p185erbB-2) while achieving 10–20-fold higher aqueous solubility than 17-AAG [1] [6]. Key structure-activity insights include:
Table 2: Structure-Activity Relationships of 17-Aminogeldanamycin Analogs
Structural Feature | Modification | Effect on Solubility | Effect on Hsp90 IC₅₀ | Cellular Potency (SKBr3) |
---|---|---|---|---|
C17 side chain length | Ethyl vs. butyl | +30% (ethyl) | No significant change | +2-fold (ethyl) |
Terminal group | Dimethylamino vs. hydrogen | +500% | +15% | +40% |
Quinone oxidation | Reduced hydroquinone | +200% | 2-fold loss | 3-fold loss |
Comparative analysis reveals that C17 modifications uniquely enhance therapeutic potential among geldanamycin analogues:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2